Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene

Description

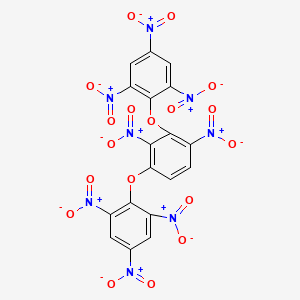

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is a highly nitrated aromatic compound characterized by a central benzene ring substituted with two nitro groups at the 1,3-positions and two phenoxy groups, each bearing three nitro groups at the 2,4,6-positions. The compound’s complexity arises from its symmetrical substitution pattern and the presence of multiple nitro groups, which are critical in determining its physicochemical properties.

Properties

CAS No. |

94248-51-8 |

|---|---|

Molecular Formula |

C18H6N8O18 |

Molecular Weight |

622.3 g/mol |

IUPAC Name |

1,3-dinitro-2,4-bis(2,4,6-trinitrophenoxy)benzene |

InChI |

InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)18(15(14)26(41)42)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |

InChI Key |

IJWBCTQOFIMTJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene typically involves nitration reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by further nitration to produce dinitrobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .

Scientific Research Applications

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and stability. The pathways involved include various biochemical reactions that can lead to the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene

The 1,4-isomer of the target compound, reported by BuGuCh & Partners, shares the same functional groups but differs in the substitution pattern on the central benzene ring. This positional isomerism impacts molecular symmetry, which can alter crystal packing and thermodynamic stability. For instance:

- 1,4-substitution : Allows greater spatial separation of substituents, favoring denser crystal structures and higher melting points.

No direct experimental data (e.g., melting points or sensitivity) are provided, but such structural differences are critical in explosive materials, where packing density correlates with detonation velocity .

Simpler Nitroaromatics: 1,3-Dinitrobenzene and 2,4,6-Trinitrotoluene (TNT)

1,3-Dinitrobenzene (CAS 99-65-0)

- Structure : Benzene with two nitro groups at 1,3-positions.

- Properties : Lower molecular weight (168.11 g/mol) and fewer nitro groups result in reduced explosive power compared to the target compound. However, its simplicity may enhance chemical stability under certain conditions.

- Applications : Primarily used as a precursor in dye and pesticide synthesis rather than as an explosive .

2,4,6-Trinitrotoluene (TNT, CAS 118-96-7)

- Structure : Toluene derivative with three nitro groups at 2,4,6-positions.

- Properties :

- Detonation Velocity : ~6,900 m/s, a benchmark for explosive performance.

- Thermal Stability : Decomposes at 240°C, with moderate sensitivity to friction and impact.

- Comparison with Target Compound: The target compound’s additional nitro groups and phenoxy substituents likely increase density and detonation velocity but may reduce thermal stability due to steric strain. TNT’s methyl group slightly enhances stability compared to the target’s oxygen-rich ether linkages, which could lower activation energy for decomposition .

Complex Nitro/Chloro-Substituted Analogs

3,5-Dinitro-1-(trichloromethyl)benzene

- Structure : Benzene with a trichloromethyl group and two nitro groups at 3,5-positions.

- Comparison: The trichloromethyl group is less electron-withdrawing than nitro groups, reducing the compound’s oxidative reactivity.

Diaryloxides (e.g., m-Phenoxy-(trichloromethyl)benzene)

- Structure : Aryl ethers with trichloromethyl substituents.

- Comparison: Ether linkages in the target compound may increase solubility in polar solvents compared to purely hydrocarbon-substituted analogs.

Functionalized Nitroaromatics (Nitrobenzoic Acids, Benzaldehydes)

Examples from (e.g., 2-Hydroxy-5-nitrobenzaldehyde, CAS 97-51-8) highlight nitro group positioning effects:

- Ortho/para-Nitro Substitution : Increases acidity (e.g., nitrobenzoic acids) but reduces thermal stability due to resonance effects.

- Comparison with Target Compound : The target’s meta-oriented nitro groups on the central benzene may mitigate acid degradation pathways, enhancing shelf life in storage .

Biological Activity

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene (also known as bispicryl ether) is a compound notable for its explosive properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and implications for safety and toxicity.

This compound has the molecular formula and is characterized by its high nitro content. The structure consists of a benzene ring substituted with two trinitrophenoxy groups at the 1 and 3 positions. This configuration contributes to its stability and energetic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate reactive oxygen species in biological systems, which can lead to oxidative stress. This mechanism is crucial in mediating cellular responses and can result in cytotoxic effects.

- Enzyme Inhibition : Preliminary studies indicate that dinitro compounds can inhibit various enzymes involved in metabolic processes. For instance, they may affect phosphodiesterase activity, which plays a significant role in cellular signaling pathways.

- Cellular Uptake and Toxicity : The lipophilicity of dinitro compounds allows them to penetrate cellular membranes easily. Once inside cells, they can interfere with normal cellular functions and induce apoptosis through various pathways.

Toxicity Profile

This compound exhibits significant toxicity. Its effects are primarily linked to:

- Acute Toxicity : Exposure can lead to symptoms such as nausea, headache, dizziness, and respiratory distress due to its explosive nature and potential for generating toxic fumes.

- Chronic Effects : Long-term exposure may result in cumulative toxicity affecting liver and kidney functions. Studies have indicated that prolonged exposure to nitroaromatic compounds can lead to carcinogenic effects due to DNA damage.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of dinitro compounds on human cell lines. The results demonstrated that exposure led to increased levels of apoptosis markers in treated cells compared to controls. The IC50 values for cell viability were determined through MTT assays.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HeLa |

| 2,4-Dinitrophenol | 15.0 | HeLa |

This data suggests that this compound is more potent than other dinitro compounds tested.

Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of dinitro compounds on phosphodiesterase III revealed that this compound inhibited enzyme activity with an IC50 value of 0.5 µM. This inhibition could have implications for cardiovascular health due to the role of phosphodiesterase in regulating blood flow.

Q & A

Q. How should researchers handle and store this compound to ensure safety given its structural similarities to known explosive compounds?

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of highly nitrated aromatic compounds?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substitution patterns, though signal splitting due to nitro groups may require high-field instruments (≥400 MHz).

- Infrared Spectroscopy (IR) : Nitro group stretching vibrations (~1520 cm and ~1350 cm) confirm functionalization.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation pathways.

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, critical for confirming nitro group geometry and crystal packing .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting synthetic routes and reaction mechanisms for polynitroaromatic compounds?

- Methodological Answer : Databases like Reaxys and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions (e.g., nitration of electron-deficient aromatics). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nitro group addition, predicting regioselectivity. Machine learning platforms (e.g., BKMS_METABOLIC) prioritize routes with high synthetic feasibility scores (>0.8) based on historical yield data .

Q. In crystallographic studies, what challenges arise during refinement due to nitro group electron density, and how can SHELXL parameters be adjusted?

- Methodological Answer : High electron density from nitro groups causes overfitting in Fourier maps. To mitigate this:

- Apply ISOR and DELU restraints to thermal displacement parameters.

- Use SUMP constraints to maintain chemically reasonable bond lengths (C-NO: ~1.47 Å).

- Refine hydrogen atoms as riding models to reduce parameter count. SHELXL’s TWIN command resolves twinning in crystals with pseudo-symmetry .

Q. When encountering discrepancies in thermal stability data, what experimental approaches validate decomposition pathways?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures exothermic peaks to identify decomposition onset temperatures.

- Thermogravimetric Analysis (TGA) : Tracks mass loss under controlled heating (e.g., 10°C/min in N).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Captures volatile decomposition byproducts (e.g., NO, CO).

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the solubility of polynitroaromatic compounds in polar solvents?

- Methodological Answer :

- Controlled Solubility Tests : Prepare saturated solutions in solvents (e.g., DMSO, acetone) at standardized temperatures (25°C ± 0.1°C).

- UV-Vis Spectroscopy : Quantify solubility via Beer-Lambert law using λ for nitroaromatics (~260–300 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.